molecular formula C21H19N3O3S B1672462 2-(4-Ethoxyphényl)-3-[4-(méthylsulfonyl)phényl]pyrazolo[1,5-b]pyridazine CAS No. 221148-46-5

2-(4-Ethoxyphényl)-3-[4-(méthylsulfonyl)phényl]pyrazolo[1,5-b]pyridazine

Numéro de catalogue: B1672462
Numéro CAS: 221148-46-5
Poids moléculaire: 393.5 g/mol
Clé InChI: NXMZBNYLCVTRGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GW-406381 est un composé de petite molécule appartenant à la classe des composés organiques connus sous le nom de phénylpyrazoles. Ces composés contiennent un squelette de phénylpyrazole, qui consiste en un pyrazole lié à un groupe phényle. GW-406381 a été utilisé dans des essais étudiant le traitement de la douleur, des traumatismes, de la névralgie, des douleurs dentaires et de l'hyperalgésie .

Applications De Recherche Scientifique

Osteoarthritis

GW-406381 has been evaluated in clinical trials for its effectiveness in treating osteoarthritis, particularly knee osteoarthritis. Two significant studies were conducted:

  • Study A : Involved 649 patients over six weeks, comparing doses of GW-406381 (10, 20, 35, and 50 mg) against celecoxib (200 mg) and placebo. The primary endpoint was the change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore.

    Results :
    • The 50 mg dose showed a statistically significant improvement compared to placebo with a mean difference of -6.9 mm (P = .012) on the WOMAC pain subscore.
    • No clear dose-response relationship was observed across other doses or when compared to celecoxib .
  • Study B : Included 1,331 patients over twelve weeks, assessing multiple doses (1, 5, 10, 25, and 50 mg). The study aimed to evaluate pain and function subscores alongside patient global assessments.

    Results :
    • No doses of GW-406381 were superior to placebo on co-primary endpoints.
    • Celecoxib demonstrated superiority over placebo across all endpoints .

Migraine Treatment

GW-406381 has also been studied for its efficacy in treating acute migraines:

  • A double-blind, randomized study evaluated a single dose of GW-406381 (70 mg) compared to naproxen sodium (825 mg) and placebo for moderate to severe migraine headaches.

    Results :
    • Both GW-406381 and naproxen sodium provided significant headache relief at two hours post-dose compared to placebo (50% vs. 35%, P = .032 for GW-406381).
    • Secondary outcomes indicated that both treatments were well tolerated and effective .

Pharmacokinetics and Safety Profile

GW-406381 exhibits notable pharmacokinetic properties:

  • CNS Penetration : It has shown high brain penetration in animal models, suggesting potential central nervous system effects that may contribute to its analgesic properties .
  • Safety Concerns : Dose-related increases in blood pressure and renal effects were noted during studies, indicating a need for careful monitoring in clinical settings .

Summary of Key Findings

ApplicationStudy TypePrimary EndpointSignificant Findings
OsteoarthritisRandomized TrialWOMAC Pain SubscoreGW406381 50 mg superior to placebo (P = .012)
OsteoarthritisRandomized TrialCo-primary EndpointsNo significant improvement vs. placebo
MigraineRandomized TrialHeadache Relief at 2 hoursGW406381 effective vs. placebo (P = .032)

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers, have been identified as potent and selective cyclooxygenase-2 (cox-2) inhibitors . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

As a potential COX-2 inhibitor, this compound may interact with the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition can result in reduced inflammation and pain.

Biochemical Pathways

The inhibition of COX-2 affects the arachidonic acid pathway, reducing the production of pro-inflammatory prostaglandins. This can lead to downstream effects such as decreased inflammation and pain .

Result of Action

The molecular and cellular effects of this compound’s action would likely be a reduction in the production of pro-inflammatory prostaglandins due to the inhibition of COX-2. This could result in decreased inflammation and pain .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility might be affected by the pH of the environment, which could influence its absorption and distribution .

Méthodes De Préparation

La synthèse de GW-406381 implique plusieurs étapes, en commençant par la préparation du squelette de phénylpyrazole. La voie de synthèse comprend généralement les étapes suivantes :

Les méthodes de production industrielle de GW-406381 impliquent l'optimisation de ces voies de synthèse pour atteindre des rendements élevés et une pureté élevée. Cela inclut souvent l'utilisation de techniques avancées telles que la chimie à flux continu et la synthèse automatisée.

Analyse Des Réactions Chimiques

GW-406381 subit plusieurs types de réactions chimiques, notamment :

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

GW-406381 a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

GW-406381 exerce ses effets en inhibant sélectivement la cyclooxygénase-2 (COX-2), une enzyme impliquée dans la réponse inflammatoire. En inhibant la COX-2, GW-406381 réduit la production de prostaglandines pro-inflammatoires, ce qui atténue la douleur et l'inflammation . Les cibles moléculaires et les voies impliquées comprennent l'enzyme COX-2 et les voies de signalisation en aval qui médient l'inflammation et la douleur.

Comparaison Avec Des Composés Similaires

GW-406381 est unique en raison de sa forte sélectivité pour la COX-2 par rapport à d'autres composés similaires. Certains composés similaires comprennent :

Comparé à ces composés, GW-406381 a montré des résultats prometteurs dans des études précliniques, mais son développement a été interrompu pour diverses raisons .

Activité Biologique

GW-406381 is a highly selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its potential therapeutic effects on various pain conditions, particularly osteoarthritis and neuropathic pain. This article delves into the biological activity of GW-406381, summarizing key research findings, clinical studies, and pharmacological data.

GW-406381 selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. By blocking COX-2, GW-406381 reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation without significantly affecting COX-1, which is involved in protecting the gastric mucosa and maintaining renal function .

Efficacy in Osteoarthritis

Two major clinical studies evaluated the efficacy of GW-406381 in treating osteoarthritis (OA):

  • Study A : Involved 649 patients over six weeks.
    • Interventions : Patients received 10, 20, 35, or 50 mg of GW-406381, celecoxib (200 mg), or placebo.
    • Results : The 50 mg dose of GW-406381 showed a statistically significant reduction in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore compared to placebo (mean difference -6.9 mm; P=.012P=.012). However, no clear dose-response relationship was observed .
  • Study B : Included 1331 patients over twelve weeks.
    • Interventions : Similar dosing as Study A.
    • Results : None of the doses of GW-406381 were superior to placebo on co-primary endpoints. Celecoxib demonstrated significant efficacy compared to placebo across all endpoints .

Pharmacokinetics and Pharmacodynamics

GW-406381 exhibits a two-compartment pharmacokinetic model. The drug's pharmacodynamic effects were characterized using an exposure-response model based on ex vivo prostaglandin E2 inhibition data obtained from phase 1 studies . The target therapeutic concentrations were identified as trough concentrations within the range of IC80 to IC95.

Case Studies and Observational Data

A case study approach has been utilized to assess the real-world effectiveness of GW-406381 in patients suffering from chronic pain conditions. For instance, a simulation exercise involving 400 rheumatoid arthritis patients indicated that symptom relief could be achieved with doses ranging from 10 to 400 mg, supporting further exploration in phase 3 studies .

Summary of Findings

The following table summarizes key findings from various studies on GW-406381:

StudyConditionSample SizeDoses TestedKey Findings
AOsteoarthritis64910, 20, 35, 50 mgSignificant improvement at 50 mg compared to placebo
BOsteoarthritis13311, 5, 10, 25, 50 mgNo significant difference from placebo for any dose
Simulation ExerciseRheumatoid Arthritis40010–400 mgSuggested effective dosing range for symptom relief

Propriétés

IUPAC Name

2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMZBNYLCVTRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202043
Record name 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221148-46-5, 537697-89-5
Record name 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221148-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW 406381
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221148465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW 406381X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537697895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-406381
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12009
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-406381
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y869C2THE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The residue from Example 6(i), 2-(4-ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-3,3a-dihydro-pyrazolo[1,5-b]pyridazine, was redissolved in DCM (5 mL) and palladium on carbon (10% wt, 0.25 g) was added. The mixture was heated under reflux for 18 hours, whereupon analysis of the mixture by mass spectrometry showed the presence of a main component, MH+ 394, corresponding to the title compound. The reaction mixture was purified directly by silica gel chromatography (ethyl acetatelcyclohexane 2:1) to give the title compound as a white solid (0.181 g, 59%). MH+ 394
[Compound]
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-3,3a-dihydro-pyrazolo[1,5-b]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Titanium tetrachloride (26 mL) was added to a stirred suspension of 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone (75.0 g), N-amino-pyridazinium hexafluorophosphate (59.6 g) in DCM (1125 mL) at about 20° C. N-Methyl-pyrrolidinone (23 mL) was added and TMEDA (50 mL) was added over a period of about 4 hours and the reaction mixture heated at 40° C. for 4.5 hours. The reaction mixture was stirred at about 20° C. for about 2 hours and further TMEDA (93 mL) was added over about 15 minutes. The mixture was stirred for about 18 hours and iodine (63 g) was added. After about a further 5 hours, IMS (55 mL) was added, followed by 3.3M hydrochloric acid (1125 mL) and the layers were separated. The organic extract was further washed with 3.3M hydrochloric acid (375 mL), aqueous sodium carbonate solution (20% w/v, 375 mL), aqueous sodium thiosulfate solution (20% w/v, 2×375 mL) and aqueous sodium chloride solution (3% w/v, 2×375 mL). The organic extract was then concentrated by distillation to a residual volume of about 450 mL and iso-octane (about 187 mL) was added at about 38° C. The resultant slurry was cooled to about 0-5° C. and filtered. The crude product was washed with DCM/iso-octane (1:1, 2×150 mL) and iso-octane (400 mL), dried, and then dissolved in acetone (1200 mL). This solution was heated to about 50° C. and treated with charcoal (19 g) for about 1 hour before filtering. The charcoal was washed with hot acetone (750 mL) and the combined filtrates and washings were concentrated by distillation to a residual volume of about 825 mL. Further acetone (375 ml) was added to the concentrate, which was concentrated again to a residual volume of about 825 mL. Maintaining the temperature at about 50° C., water (450 mL) was added over about 1 hour, causing the product to crystallise. After cooling the slurry to about 0-5° C. the product was isolated by filtration, washed with chilled acetone/water (1:1, 2×150 mL), and dried in vacuo at 65° C. to give the title compound as a pale yellow crystalline solid (63.6 g, 68.6%), spectroscopically identical to the product of Example 7.
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
93 mL
Type
reactant
Reaction Step Three
Quantity
63 g
Type
reactant
Reaction Step Four
Quantity
1125 mL
Type
reactant
Reaction Step Five
[Compound]
Name
IMS
Quantity
55 mL
Type
solvent
Reaction Step Six
Quantity
75 g
Type
reactant
Reaction Step Seven
Quantity
59.6 g
Type
reactant
Reaction Step Seven
Name
Quantity
1125 mL
Type
solvent
Reaction Step Seven
Quantity
26 mL
Type
catalyst
Reaction Step Seven
Yield
68.6%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(-c2nn3ncccc3c2-c2ccc(S(C)(=O)=O)cc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CS(=O)(=O)c1ccc(-c2c(-c3ccc(O)cc3)nn3ncccc23)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

4-[3-(4-Methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazin-2-yl]-phenol (663 mg, 1.82), iodoethane (1 eq) and potassium carbonate (2 eq) in acetonitrile (30 ml) were heated at reflux under nitrogen for 18 h. The cooled reaction mixture was partitioned between water (30 ml) and ethyl acetate (30 ml). The organic phase was collected, dried and purified by chromatography to give the title compound (547 mg) as a cream foam.
Name
4-[3-(4-Methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazin-2-yl]-phenol
Quantity
663 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW-406381
Reactant of Route 2
GW-406381
Reactant of Route 3
Reactant of Route 3
GW-406381
Reactant of Route 4
GW-406381
Reactant of Route 5
Reactant of Route 5
GW-406381
Reactant of Route 6
Reactant of Route 6
GW-406381

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.